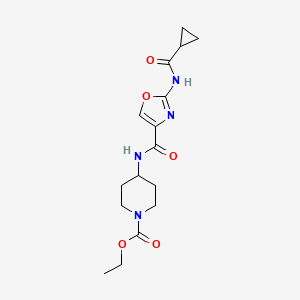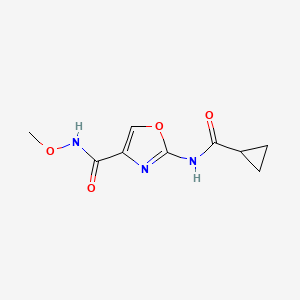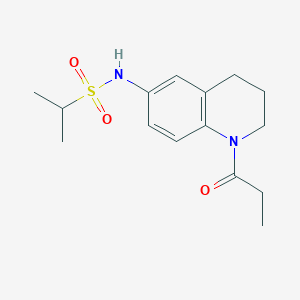![molecular formula C15H19ClN2O4 B6495790 N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide CAS No. 1351619-63-0](/img/structure/B6495790.png)
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide, also known as OXM, is an organic compound with a wide range of applications in scientific research. OXM is a compound that has a unique structure and properties, allowing it to be used in a variety of laboratory experiments.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various compounds, such as polymers and drugs. It has also been used in the synthesis of amino acids and peptides. This compound has also been used in the synthesis of polymers for use in drug delivery systems and in the synthesis of polymers for use in tissue engineering. In addition, this compound has been used in the synthesis of polymers for use in drug delivery systems and in the synthesis of polymers for use in tissue engineering.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is not well understood. It is believed that this compound acts as an electron-transfer catalyst, allowing for the transfer of electrons between molecules. This allows for the formation of new chemical bonds, which can be used for a variety of purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound has the ability to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation. Additionally, this compound has been shown to have anti-fungal and anti-bacterial properties.
実験室実験の利点と制限
The use of N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, this compound has a wide range of applications in scientific research, making it a useful tool for researchers. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not well understood, making it difficult to predict the effects of this compound on a given system. Additionally, the biochemical and physiological effects of this compound have not been extensively studied, making it difficult to determine the potential risks associated with its use.
将来の方向性
There are a number of potential future directions related to N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide. First, further research is needed to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in drug delivery systems and tissue engineering. Finally, further research is needed to explore the potential toxicity of this compound and to determine the potential risks associated with its use.
合成法
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide can be synthesized by a number of different methods. One method is the reaction of 5-chloro-2-methylphenol with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. This reaction results in the formation of this compound. Another method is the reaction of 5-chloro-2-methylphenol with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. This reaction results in the formation of this compound.
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-10-2-3-11(16)8-12(10)18-14(20)13(19)17-9-15(21)4-6-22-7-5-15/h2-3,8,21H,4-7,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVJBMKDTXKJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)
![N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495718.png)
![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)

![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)


![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)




